molecular formula C11H13NO2 B2644543 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine CAS No. 2228703-19-1

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine

Cat. No. B2644543
CAS RN: 2228703-19-1
M. Wt: 191.23
InChI Key: DSARUSZRNQLYFX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, also known as BDPC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BDPC is a white crystalline powder that is soluble in water and is known for its unique chemical structure.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has shown promising results as a potential treatment for various neurological disorders, including depression, anxiety, and addiction. In neuroscience, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used to study the effects of dopamine and serotonin on behavior and cognition. In drug discovery, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been used as a lead compound in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine acts as a selective agonist of the dopamine D3 receptor, with moderate affinity for the serotonin 5-HT2A receptor. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to increase dopamine and serotonin release in the brain, leading to increased activity in the mesolimbic and mesocortical pathways. This increased activity is thought to be responsible for the antidepressant and anxiolytic effects of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine.
Biochemical and Physiological Effects
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has been shown to have a variety of biochemical and physiological effects, including increased dopamine and serotonin release in the brain, increased activity in the mesolimbic and mesocortical pathways, and decreased activity in the hypothalamic-pituitary-adrenal axis. 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has also been shown to increase neurogenesis and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine also has some limitations, including its short half-life and the need for careful attention to the purity of the reagents used in its synthesis.

Future Directions

There are many potential future directions for research on 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine, including its use as a potential treatment for various neurological disorders, its role in neurogenesis and cognitive function, and its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential applications of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine and to develop new compounds based on its unique chemical structure.

Synthesis Methods

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine can be synthesized using a variety of methods, including the reduction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile using lithium aluminum hydride, or the reaction of 2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetonitrile with cyclopropylamine in the presence of a reducing agent. The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine requires careful attention to the reaction conditions and purity of the reagents used to ensure high yields and purity of the final product.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-9-6-8(9)7-2-1-3-10-11(7)14-5-4-13-10/h1-3,8-9H,4-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSARUSZRNQLYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3CC3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine

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